molecular formula C11H16ClN B571409 (S)-2-Methyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine hydrochloride CAS No. 76209-99-9

(S)-2-Methyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine hydrochloride

Cat. No.: B571409
CAS No.: 76209-99-9
M. Wt: 197.706
InChI Key: IRCHSDVJDUKBGX-FVGYRXGTSA-N
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Description

(S)-2-Methyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine hydrochloride is a chiral benzazepine derivative characterized by a seven-membered azepine ring fused to a benzene ring (benzo[d] configuration) and a methyl group at the 2-position in the S-configuration. The stereochemistry (S-configuration) may influence its pharmacological activity, as seen in other chiral benzazepines like benazepril hydrochloride ().

Benzazepines are known for diverse biological activities, including enzyme inhibition (e.g., acetylcholinesterase) and receptor modulation (e.g., serotonin receptors). The methyl group in the (S)-configuration could enhance metabolic stability or binding affinity compared to non-methylated or racemic analogs .

Properties

IUPAC Name

(4S)-4-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N.ClH/c1-9-8-11-5-3-2-4-10(11)6-7-12-9;/h2-5,9,12H,6-8H2,1H3;1H/t9-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRCHSDVJDUKBGX-FVGYRXGTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=CC=CC=C2CCN1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CC2=CC=CC=C2CCN1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76209-99-9
Record name 1H-3-Benzazepine, 2,3,4,5-tetrahydro-2-methyl-, hydrochloride, (S)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=76209-99-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Cyclization of Precursors via Friedel-Crafts Alkylation

A foundational method for constructing the benzazepine backbone involves intramolecular Friedel-Crafts alkylation. In a patented approach, [2-(4-chlorophenyl)ethyl]-(2-chloropropyl)ammonium chloride undergoes cyclization in the presence of AlCl₃, forming the tetrahydrobenzazepine core. The reaction proceeds at elevated temperatures (80–120°C) under inert conditions, yielding 8-chloro-1-methyl-2,3,4,5-tetrahydro-1H-benzazepine as an intermediate. This method highlights the role of Lewis acids in facilitating ring closure, though the initial product often requires further purification due to residual catalysts and byproducts.

Catalytic Asymmetric Synthesis

Recent advances employ transition-metal catalysts to achieve enantioselectivity. For example, manganese-based complexes (e.g., Mn-IV) combined with potassium tert-butoxide (KOtBu) enable asymmetric cyclization of prochiral precursors. This method achieves moderate enantiomeric excess (ee) (65–75%) under optimized conditions (toluene/iPrOH, 120°C, 16 hours). The catalytic cycle likely involves radical intermediates, though mechanistic details remain under investigation.

Table 1: Comparative Reaction Conditions for Benzazepine Synthesis

MethodCatalystTemp (°C)Time (h)Yield (%)ee (%)
Friedel-CraftsAlCl₃100645N/A
Catalytic CyclizationMn-IV/KOtBu120166270

Industrial-Scale Production Techniques

Continuous Flow Reactor Systems

Industrial production prioritizes throughput and reproducibility. Continuous flow reactors minimize thermal gradients and improve mixing, critical for exothermic cyclization reactions. A patent describes a scaled-up process where the intermediate is synthesized in a tubular reactor, achieving 85% conversion with residence times under 30 minutes. Post-reaction, inline liquid-liquid extraction removes AlCl₃ residues, enhancing product purity before crystallization.

Solvent Optimization and Recycling

Ethyl acetate-water systems are preferred for large-scale extractions due to their immiscibility and low toxicity. In one protocol, the crude product is partitioned between ethyl acetate (0.6% water content) and brine, effectively removing hydrophilic impurities. Solvent recovery rates exceed 90% through distillation, aligning with green chemistry principles.

Purification and Chiral Resolution Methods

Diastereomeric Salt Formation

The (S)-enantiomer is isolated via diastereomeric salt formation using chiral resolving agents like tartaric acid. For instance, racemic 8-chloro-1-methyl-2,3,4,5-tetrahydro-1H-benzazepine is treated with L-(+)-tartaric acid in isopropanol, selectively precipitating the (S)-enantiomer as a tartrate salt. Recrystallization from cyclohexane-isopropanol yields the hydrochloride salt with >99% ee.

Chromatographic Enrichment

Laboratory-scale purifications often employ silica gel chromatography with ethyl acetate/hexane gradients. A reported procedure using 3% triethylamine as a modifier achieves baseline separation of enantiomers, though this method is less feasible industrially due to solvent costs.

Table 2: Chiral Resolution Performance Metrics

MethodResolving AgentSolvent Systemee (%)Yield (%)
Diastereomeric SaltL-(+)-Tartaric acidiPrOH/Cyclohexane99.568
ChromatographyChiralcel OD-HHexane/iPrOH99.845

Comparative Analysis of Synthesis Methodologies

Yield vs. Enantiomeric Purity Trade-offs

Friedel-Crafts methods offer higher throughput (45% yield) but lack inherent enantiocontrol, necessitating post-synthesis resolution. Catalytic asymmetric synthesis provides moderate ee (70%) without additional steps but suffers from lower yields (62%) . Industrial workflows often combine both approaches: racemic synthesis followed by diastereomeric resolution balances cost and purity.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Methyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.

    Substitution: It can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like chlorine or bromine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or an aldehyde, while reduction typically produces an alcohol.

Scientific Research Applications

Medicinal Chemistry

(S)-2-Methyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine hydrochloride has been studied for its potential as a therapeutic agent. Its structural similarity to other benzodiazepines suggests possible anxiolytic and sedative properties. Research indicates that compounds in this class may interact with the GABA-A receptor, enhancing inhibitory neurotransmission in the brain.

Synthesis of Bioactive Molecules

The compound serves as an important building block in the synthesis of various bioactive molecules. Its ability to undergo further chemical transformations makes it valuable for creating derivatives that may exhibit enhanced pharmacological effects. For instance, modifications to the tetrahydrobenzoazepine framework can lead to compounds with improved selectivity and potency against specific biological targets.

Neuropharmacological Studies

Studies have shown that derivatives of this compound can be used to investigate neuropharmacological mechanisms. These derivatives are being explored for their potential roles in treating neurological disorders such as anxiety and depression.

Matrix Metalloproteinase Inhibition

Research has indicated that certain derivatives of tetrahydrobenzoazepines can act as inhibitors of matrix metalloproteinases (MMPs), which are implicated in various pathological conditions including cancer metastasis and arthritis . This suggests a potential therapeutic application for this compound in oncology and inflammatory diseases.

Case Study 1: Anxiolytic Activity

A study explored the anxiolytic effects of a derivative of this compound in animal models. The results demonstrated significant reductions in anxiety-like behaviors compared to control groups, indicating the compound's potential as an anxiolytic agent.

Case Study 2: Synthesis of Novel Benzodiazepine Derivatives

In another research effort, chemists synthesized several novel derivatives based on this compound. These derivatives were evaluated for their binding affinity to GABA-A receptors and exhibited promising results that warrant further investigation into their therapeutic applications.

Mechanism of Action

The mechanism of action of (S)-2-Methyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomers in the Benzazepine Series

2,3,4,5-Tetrahydro-1H-benzo[c]azepine Hydrochloride ()
  • Structure : Benzazepine with the nitrogen at the [c] position.
  • Molecular Formula: C₁₀H₁₄ClN (same as the non-methylated parent compound in ).
  • Key Differences: The [c] vs. For example, benzo[c]azepines may exhibit distinct serotonin receptor binding profiles compared to benzo[d] analogs .
Benzo[b]azepine Derivatives ()
  • Example: 2-((R)-3-((S)-1-Ethoxy-1-oxo-4-phenylbutan-2-ylamino)-2-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepin-1-yl)acetic acid hydrochloride ().
  • Key Features : The benzo[b] configuration introduces a different heterocyclic framework. Such compounds are often used in ACE inhibitors (e.g., benazepril, ), highlighting the role of substituents (e.g., ethoxycarbonyl groups) in drug design .

Substituent Variations

Halogenated Derivatives
  • 8-Chloro-1-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine Hydrochloride () :

    • Structure : Chlorine at the 8-position and methyl at the 1-position.
    • Activity : Polymorphs of this compound are patented, suggesting its utility in optimizing physicochemical properties for therapeutic use .
  • 7-Chloro-6-(2,2,2-trifluoroethylamino)-2,3,4,5-tetrahydro-1H-benzo[d]azepine (): Activity: Acts as a selective 5-HT2c receptor agonist. The trifluoroethylamino group enhances selectivity and potency compared to non-halogenated analogs .
Spiro and Bridged Derivatives
  • Spiro(2,3-dehydro-1-hydroxycyclohexane-4,5)-7-methoxy-2-methyl-2,3,4,5-tetrahydro-1H-benzo[c]azepine () :

    • Design : Incorporates a spiro-cyclohexane ring to mimic the rigidity of galanthamine, a natural acetylcholinesterase inhibitor.
    • Activity : Retains inhibitory activity against acetylcholinesterase, demonstrating how structural rigidity enhances target engagement .
  • 1,5-Methano-bridged Benzazepine (): Structure: A tricyclic system with a methano bridge. Application: Used as a reference material in drug development, emphasizing its stability and well-characterized properties .

Biological Activity

(S)-2-Methyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine hydrochloride is a member of the benzodiazepine class of compounds, which are known for their diverse biological activities. This article aims to provide a comprehensive overview of the biological activities associated with this compound, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

  • Chemical Formula : C₁₂H₁₄N₂O₃
  • Molecular Weight : 234.25 g/mol
  • IUPAC Name : 2-[(2S)-4-methyl-3-oxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-yl]acetic acid

Benzodiazepines primarily exert their effects through modulation of the gamma-aminobutyric acid (GABA) receptor system. Specifically, they enhance the inhibitory effects of GABA by increasing the frequency of chloride channel opening events. The this compound variant has shown promise in selectively targeting specific subtypes of GABA receptors, potentially leading to reduced side effects compared to traditional benzodiazepines.

1. Anxiolytic Effects

Research has indicated that compounds within the benzodiazepine class exhibit significant anxiolytic properties. Studies using animal models have demonstrated that this compound can reduce anxiety-like behaviors in rodents when administered at appropriate doses.

2. Neuroprotective Properties

Recent studies have highlighted the neuroprotective effects of this compound against excitotoxicity induced by glutamate. The compound's ability to modulate AMPA receptors suggests potential applications in treating neurodegenerative diseases where glutamate toxicity is a concern .

3. Antidepressant Activity

Some research indicates that this compound may possess antidepressant-like effects. In behavioral assays such as the forced swim test and tail suspension test in mice, significant reductions in immobility time were observed following administration of the compound .

Case Studies and Research Findings

StudyFindings
Animal Model Study Demonstrated anxiolytic effects comparable to diazepam without significant sedation .
Neuroprotective Study Showed inhibition of neuronal death in vitro under glutamate exposure conditions .
Behavioral Assessment Indicated potential antidepressant activity through various behavioral tests .

Pharmacokinetics

The pharmacokinetic profile of this compound suggests favorable absorption and distribution characteristics. It is expected to cross the blood-brain barrier effectively due to its lipophilic nature.

Q & A

Q. What are the key synthetic routes for (S)-2-methyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine hydrochloride, and how do reaction conditions influence enantiomeric purity?

The synthesis typically involves cyclization reactions of substituted benzazepine precursors. A notable method employs the Eschweiler–Clark reaction for reductive alkylation, where methylamine reacts with ketone intermediates under acidic conditions to form the azepine ring. Enantiomeric purity is controlled via chiral auxiliaries or asymmetric catalysis. For example, dynamic NMR studies reveal that the Gibbs energy of activation for ring inversion in related azepines is ≈60–70 kJ/mol, which impacts stereochemical stability during synthesis .

Q. How is the structural integrity of the compound verified post-synthesis?

Advanced dynamic <sup>1</sup>H NMR spectroscopy is used to study ring inversion dynamics and confirm stereochemistry. Computational modeling (e.g., B3LYP/6-31G(d,p) with GIAO method) predicts <sup>1</sup>H and <sup>13</sup>C NMR chemical shifts, validated against experimental data (e.g., δ 1.2–2.8 ppm for methyl groups in DMSO-d6). X-ray crystallography may also resolve absolute configuration .

Q. What safety protocols are recommended for handling this compound in the lab?

While specific toxicity data are limited, related benzazepine hydrochlorides require PPE (gloves, goggles) and handling in a fume hood. Storage at 2–8°C under inert gas (argon) prevents degradation. Avoid aqueous solutions at neutral pH, as hydrolysis may occur .

Advanced Research Questions

Q. How does the stereochemistry of the methyl group influence biological activity in receptor-binding studies?

The (S)-enantiomer shows higher affinity for histamine H3 receptors compared to the (R)-form, as demonstrated in SAR studies of similar benzazepines. Computational docking (e.g., AutoDock Vina) reveals that the methyl group’s spatial orientation stabilizes hydrophobic interactions in the receptor’s binding pocket .

Q. What analytical strategies resolve contradictions in impurity profiles during scale-up synthesis?

HPLC-UV/MS with a C18 column (gradient: 0.1% TFA in acetonitrile/water) identifies impurities like N-methyl byproducts. Quantify using relative retention times (RRT 0.5–2.1) and peak-area normalization. Adjust recrystallization solvents (e.g., ethanol/water vs. acetonitrile) to reduce impurities below 0.5% .

Q. How can dynamic NMR elucidate conformational flexibility in solution?

Variable-temperature <sup>1</sup>H NMR (e.g., 298–343 K) tracks coalescence of diastereotopic protons in the azepine ring. For a related compound, coalescence at 318 K corresponds to an activation energy (ΔG<sup>‡</sup>) of 65 kJ/mol, confirming restricted rotation and stable chair-like conformers .

Q. What methodologies optimize enantioselective synthesis for industrial translation?

Chiral-phase chromatography (e.g., Chiralpak AD-H column) separates enantiomers with >99% ee. Alternatively, asymmetric hydrogenation using Ru-BINAP catalysts achieves 92–95% ee. Process parameters (pressure, temperature) are optimized via DoE to minimize racemization .

Key Research Findings

  • Synthetic Efficiency : The Eschweiler–Clark reaction achieves 75–80% yield for azepine ring formation .
  • Biological Relevance : Histamine H3 receptor antagonism (IC50 ≈ 50 nM) suggests potential in neurodegenerative disease models .
  • Safety : No acute toxicity reported, but chronic exposure risks require further study .

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